molecular formula C11H15NO3 B2905565 N-(1,4-dihydroxybutan-2-yl)benzamide CAS No. 408534-01-0

N-(1,4-dihydroxybutan-2-yl)benzamide

Cat. No.: B2905565
CAS No.: 408534-01-0
M. Wt: 209.245
InChI Key: HDOSGIOHZHZDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,4-dihydroxybutan-2-yl)benzamide” is a chemical compound with the molecular formula C11H15NO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular weight of “this compound” is 209.24 . For more detailed structural analysis, techniques such as NMR spectroscopy can be used .


Chemical Reactions Analysis

As of now, there is limited information available on the specific chemical reactions involving “this compound”. It is primarily used for research and development .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 209.24 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Safety and Hazards

“N-(1,4-dihydroxybutan-2-yl)benzamide” is intended for research and development use only and is not advised for medicinal, household, or other uses . For detailed safety and hazard information, refer to its Safety Data Sheet .

Future Directions

“N-(1,4-dihydroxybutan-2-yl)benzamide” is currently used for research and development . Future directions for this compound will likely depend on the results of ongoing research studies.

Properties

IUPAC Name

N-(1,4-dihydroxybutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOSGIOHZHZDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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